Acetylated vs. Deacetylated: Functional Divergence
The in vivo anti-hyperglycemic activity of Multiflorin A (MFA) is entirely dependent on the acetyl group on its sugar moiety. In a head-to-head comparison using glucose-loaded mice, Multiflorin A demonstrated a significant, dose-dependent inhibition of glucose absorption. In stark contrast, its direct deacetylated analog, Multiflorin B (MFB), exhibited no detectable activity in the same in vivo model . This provides a clear, binary functional difference between the two otherwise structurally similar compounds.
Deacetylated B: inactive
| Evidence Dimension | In vivo inhibition of glucose absorption |
|---|---|
| Target Compound Data | Dose-dependent inhibition |
| Comparator Or Baseline | Multiflorin B: No activity |
| Quantified Difference | Complete loss of function in the deacetylated analog |
| Conditions | In vivo mouse model; glucose-loaded mice |
Why This Matters
This demonstrates that for applications targeting postprandial glucose management, sourcing the specific acetylated glycoside (Multiflorin A) is non-negotiable, as the deacetylated form is inert in vivo.
- [1] Shirosaki, M., Goto, Y., Hirooka, S., Masuda, H., Koyama, T., & Yazawa, K. (2012). Peach leaf contains multiflorin A as a potent inhibitor of glucose absorption in the small intestine in mice. Biological and Pharmaceutical Bulletin, 35(8), 1264–1268. View Source
